molecular formula C22H24N4OS B4136932 2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-phenylethyl)acetamide

2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-phenylethyl)acetamide

Cat. No. B4136932
M. Wt: 392.5 g/mol
InChI Key: DLBRVORQZJQNOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-phenylethyl)acetamide, also known as ABT-239, is a novel compound that has gained significant attention in the field of neuroscience research. It is a potent inhibitor of histone deacetylase (HDAC) and has shown promising results in various preclinical studies.

Mechanism of Action

2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-phenylethyl)acetamide exerts its effects by inhibiting HDAC, which is an enzyme that plays a crucial role in the regulation of gene expression. HDAC inhibition leads to increased acetylation of histones, which in turn promotes gene transcription and protein synthesis. This mechanism is thought to underlie the cognitive-enhancing effects of 2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-phenylethyl)acetamide.
Biochemical and Physiological Effects:
2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-phenylethyl)acetamide has been shown to increase the levels of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine in the brain. It also increases the expression of various neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). These effects are thought to contribute to the cognitive-enhancing properties of 2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-phenylethyl)acetamide.

Advantages and Limitations for Lab Experiments

2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-phenylethyl)acetamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of HDAC, which makes it an ideal tool for studying the role of HDAC in various biological processes. However, its use is limited by its poor solubility in water and its instability in biological fluids.

Future Directions

There are several potential future directions for research on 2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-phenylethyl)acetamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-phenylethyl)acetamide. Another area of interest is the investigation of the long-term effects of 2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-phenylethyl)acetamide on brain function and behavior. Finally, there is a need for clinical trials to determine the safety and efficacy of 2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-phenylethyl)acetamide in humans.

Scientific Research Applications

2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-phenylethyl)acetamide has been extensively studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function, memory, and learning in animal models of these diseases.

properties

IUPAC Name

2-[(5-benzyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4OS/c1-2-15-26-20(16-19-11-7-4-8-12-19)24-25-22(26)28-17-21(27)23-14-13-18-9-5-3-6-10-18/h2-12H,1,13-17H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBRVORQZJQNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NCCC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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